molecular formula C22H32ClN3O3 B1574342 GSK2820151

GSK2820151

カタログ番号 B1574342
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK2820151 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor GSK2820151 binds to the acetylated lysine recognition motifs

科学的研究の応用

Gene Expression and Cancer Research

GSK2820151 has been implicated in cancer research, particularly in understanding gene expression profiles. A study by Subramanian et al. (2005) introduced Gene Set Enrichment Analysis (GSEA), a method focusing on gene sets, which can be utilized to interpret gene expression data in cancer research, including leukemia and lung cancer. This method, potentially applicable to GSK2820151 research, facilitates the understanding of biological pathways and gene regulation mechanisms in cancer studies (Subramanian et al., 2005).

Educational Applications in Genetics

Research by Blazek et al. (2013) highlighted the application of graduate-research-based activities in educational settings, focusing on understanding genetic causes of diseases like Down syndrome. This kind of educational approach could be adapted for studying the genetic implications of GSK2820151, providing insights into its role in genetic disorders (Blazek et al., 2013).

Advanced Therapy Medicinal Products (ATMP)

GSK2820151's potential in gene and cell therapy is highlighted by Aiuti et al. (2017), who discussed the approval of a hematopoietic stem cell gene therapy by the European Commission. This approval marks a milestone for ATMPs and suggests avenues for research on similar products like GSK2820151, especially in treatments for genetic disorders (Aiuti et al., 2017).

First-in-Human Phase I Study in Cancer

A study by Gadgeel et al. (2017) presents a first-in-human phase I dose escalation study of GSK2820151 in patients with advanced or recurrent solid tumors. This study aims to investigate the maximum tolerated dose and a recommended phase 2 dose based on various clinical factors. The exploration of GSK2820151 in this context provides essential insights into its therapeutic potential in solid tumor types (Gadgeel et al., 2017).

特性

製品名

GSK2820151

分子式

C22H32ClN3O3

外観

Solid powder

同義語

GSK2820151;  GSK-2820151;  GSK 2820151.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。